2-(Hydroxymethyl)thiophene-3-sulfonamide

Description

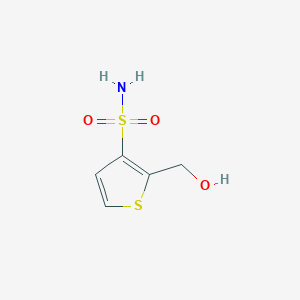

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)thiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2,7H,3H2,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODNYCRFXITGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558075 | |

| Record name | 2-(Hydroxymethyl)thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107142-08-5 | |

| Record name | 2-(Hydroxymethyl)thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Hydroxymethyl)thiophene-3-sulfonamide: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Thiophene Sulfonamides in Medicinal Chemistry

Thiophene and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their wide range of pharmacological applications.[1] These five-membered heterocyclic compounds, containing a sulfur atom, are key components in numerous approved drugs, targeting a spectrum of conditions from inflammation to cardiovascular diseases.[2] When a sulfonamide group (–SO₂NH₂) is incorporated into a thiophene ring, the resulting thiophene sulfonamide scaffold often exhibits potent and diverse biological activities.[1][3]

The sulfonamide functional group itself is a critical pharmacophore found in a multitude of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs.[4][5][6] The combination of the thiophene nucleus and the sulfonamide moiety can lead to compounds with enhanced biological profiles, making them a subject of significant interest in drug discovery and development.[1][7] Thiophene sulfonamides have been investigated for their potential as antimicrobial, anticancer, and carbonic anhydrase inhibitory agents, among other therapeutic applications.[7][8][9] This guide will provide a detailed technical overview of a specific, yet lesser-known derivative, 2-(Hydroxymethyl)thiophene-3-sulfonamide.

Compound Profile: this compound

While specific experimental data for this compound is not extensively available in public literature, we can deduce its core properties and structure based on established chemical principles and data from closely related analogs.

Chemical Structure:

The structure of this compound consists of a central thiophene ring. A hydroxymethyl group (-CH₂OH) is attached at the 2-position, and a sulfonamide group (-SO₂NH₂) is at the 3-position.

Caption: Chemical structure of this compound.

Physicochemical Properties:

The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₃S₂ | [10] |

| Molecular Weight | 193.25 g/mol | Calculated |

| Appearance | Likely a solid | Inferred from similar compounds[11] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to have some polarity due to the hydroxymethyl and sulfonamide groups. | Inferred |

| CAS Number | Not assigned | [10] |

Proposed Synthesis Protocol

Proposed Synthetic Workflow Diagram:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide - Wikipedia [en.wikipedia.org]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Thiophene-3-sulfonamide | 64255-63-6 [smolecule.com]

- 8. biosynth.com [biosynth.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. This compound | C5H7NO3S2 - BuyersGuideChem [buyersguidechem.com]

- 11. 2-Thiophenesulfonamide 96 6339-87-3 [sigmaaldrich.com]

- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-(Hydroxymethyl)thiophene-3-sulfonamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(Hydroxymethyl)thiophene-3-sulfonamide, a molecule of interest in medicinal chemistry and drug development. The elucidation of its molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial for its unequivocal identification, purity assessment, and understanding of its chemical behavior. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical interpretations and practical insights into the spectroscopic analysis of this compound.

Molecular Structure and Functional Groups

This compound is a substituted thiophene ring containing three key functional groups that dictate its spectroscopic signature:

-

Thiophene Ring: An aromatic five-membered heterocycle containing a sulfur atom.[1] The substitution pattern (2-hydroxymethyl and 3-sulfonamide) will influence the electronic environment and thus the chemical shifts of the ring protons and carbons.

-

Hydroxymethyl Group (-CH₂OH): A primary alcohol substituent. This group will exhibit characteristic signals in both NMR and IR spectra.

-

Sulfonamide Group (-SO₂NH₂): A key functional group in many pharmaceutical compounds.[2] It has distinct vibrational modes in IR spectroscopy and influences the fragmentation patterns in mass spectrometry.

The interplay of these functional groups determines the unique spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The expected signals are detailed in Table 1. The positioning of substituents on the thiophene ring significantly influences the chemical shifts of the protons.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| Thiophene H-4 | ~7.2-7.4 | Doublet | ~5.0-6.0 | 1H | Downfield due to deshielding from the adjacent sulfur atom and the electron-withdrawing sulfonamide group. Coupled to H-5. |

| Thiophene H-5 | ~7.5-7.7 | Doublet | ~5.0-6.0 | 1H | Downfield shift influenced by the sulfur atom and adjacent sulfonamide group. Coupled to H-4. |

| Hydroxymethyl (-CH₂-) | ~4.7-4.9 | Singlet (or Doublet if coupled to OH) | - | 2H | Protons are deshielded by the adjacent thiophene ring and the electronegative oxygen atom. |

| Hydroxyl (-OH) | Broad singlet | - | 1H | Chemical shift is concentration and solvent dependent. May couple with the -CH₂- protons. | |

| Sulfonamide (-NH₂) | Broad singlet | - | 2H | Protons are exchangeable and their chemical shift is variable depending on solvent and concentration. |

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons like -OH and -NH₂ as it allows for their observation.[4]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range.

-

Set the number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).[4]

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Thiophene C-2 | ~140-145 | Substituted with the hydroxymethyl group, leading to a downfield shift. |

| Thiophene C-3 | ~135-140 | Substituted with the electron-withdrawing sulfonamide group, resulting in a downfield shift. |

| Thiophene C-4 | ~125-130 | Aromatic carbon adjacent to the sulfonamide-substituted carbon. |

| Thiophene C-5 | ~127-132 | Aromatic carbon adjacent to the sulfur atom. |

| Hydroxymethyl (-CH₂-) | ~55-60 | Aliphatic carbon attached to an oxygen atom, resulting in a downfield shift compared to a standard alkane. |

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the chemical shift scale to the deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm).[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The expected IR absorption bands for this compound are presented in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3200-3600 | Broad, Strong | Hydroxymethyl (-OH) |

| N-H Stretch | 3200-3400 | Medium (two bands) | Sulfonamide (-NH₂) |

| C-H Stretch (Aromatic) | ~3100 | Medium to Weak | Thiophene Ring |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium | Hydroxymethyl (-CH₂) |

| S=O Asymmetric Stretch | 1317-1344 | Strong | Sulfonamide (-SO₂)[5] |

| S=O Symmetric Stretch | 1147-1187 | Strong | Sulfonamide (-SO₂)[5] |

| C=C Stretch (Aromatic) | 1400-1600 | Medium | Thiophene Ring |

| C-O Stretch | 1000-1260 | Strong | Hydroxymethyl (C-OH) |

| S-N Stretch | 906-924 | Medium | Sulfonamide (S-N)[5] |

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[6]

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Molecular Ion and Fragmentation

The molecular weight of this compound (C₅H₇NO₃S₂) is 193.25 g/mol . In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) is expected at m/z 193. The fragmentation of thiophene derivatives is often well-defined.[7] Key fragmentation pathways for this molecule are proposed below and illustrated in the accompanying diagram.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Proposed Loss |

| 193 | [C₅H₇NO₃S₂]⁺˙ | Molecular Ion (M⁺˙) |

| 176 | [C₅H₆NO₂S₂]⁺ | Loss of OH radical |

| 129 | [C₅H₇S₂]⁺ | Loss of SO₂NH₂ radical |

| 114 | [C₄H₄NSO₂]⁺ | Loss of CH₂OH radical |

| 97 | [C₄H₅S]⁺ | Thienylmethyl cation |

| 80 | [SO₂NH₂]⁺ | Sulfonamide cation |

| 64 | SO₂⁺˙ | Sulfur dioxide radical cation |

The loss of SO₂ (64 Da) is a common fragmentation pathway for aromatic sulfonamides.[8]

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) are used for LC-MS and often show a prominent protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Fragmentation Pathway

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(Hydroxymethyl)thiophene-3-sulfonamide" potential biological activities

An In-depth Technical Guide to the Potential Biological Activities of 2-(Hydroxymethyl)thiophene-3-sulfonamide

Introduction: The Promising Scaffold of Thiophene-Sulfonamides

In the landscape of medicinal chemistry, the fusion of a thiophene ring with a sulfonamide moiety has given rise to a class of compounds with a remarkable breadth of biological activities. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile scaffold, and its derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The sulfonamide group (-SO₂NH₂), on the other hand, is a well-established pharmacophore, most famously recognized for its role in the development of antibacterial sulfa drugs.[4] The combination of these two entities in thiophene-sulfonamide derivatives has led to the discovery of potent inhibitors of various enzymes and promising therapeutic agents. This guide will delve into the potential biological activities of a specific, yet underexplored, member of this family: This compound . While direct studies on this particular molecule are limited, a comprehensive analysis of its structural components and the extensive research on related compounds allows for the formulation of well-grounded hypotheses regarding its potential biological profile.

Established Biological Activities of the Thiophene-Sulfonamide Core

The therapeutic potential of the thiophene-sulfonamide scaffold is not a matter of speculation but is built upon a solid foundation of scientific research. Two of the most extensively studied activities are carbonic anhydrase inhibition and antimicrobial effects.

Carbonic Anhydrase Inhibition: A Primary Target

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] These enzymes are involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[5][6] Aromatic and heterocyclic sulfonamides are classic carbonic anhydrase inhibitors (CAIs), with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[6][7]

The thiophene ring in thiophene-sulfonamides plays a crucial role in modulating the inhibitory potency and isoform selectivity.[8] Different substitution patterns on the thiophene ring can lead to interactions with various residues within the active site cavity, influencing the overall binding affinity.[8]

Antimicrobial Properties: A Continuing Legacy

The historical significance of sulfonamides as antibacterial agents lays the groundwork for exploring the antimicrobial potential of their thiophene-containing analogs.[4] Thiophene derivatives, in their own right, have demonstrated significant antimicrobial activity against a range of pathogens.[1][2] The combination of these two pharmacophores in thiophene-sulfonamides has resulted in compounds with promising antibacterial and antifungal properties.[3][9] The mechanism of action for sulfonamide antimicrobials traditionally involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4] However, thiophene-sulfonamides may exhibit additional or alternative mechanisms, contributing to their efficacy.

This compound: A Molecule of Untapped Potential

The specific structure of this compound, with its hydroxymethyl (-CH₂OH) group at the 2-position and the sulfonamide (-SO₂NH₂) group at the 3-position, presents a unique profile for biological activity.

Hypothesized Biological Activities

Based on the established knowledge of the thiophene-sulfonamide scaffold, we can hypothesize the following potential biological activities for this compound:

-

Carbonic Anhydrase Inhibition: The presence of the primary sulfonamide group is a strong indicator of potential carbonic anhydrase inhibitory activity. The hydroxymethyl group could play a significant role in its interaction with the enzyme. It may form hydrogen bonds with amino acid residues in or near the active site, potentially enhancing binding affinity and influencing isoform selectivity. The increased hydrophilicity imparted by the hydroxymethyl group could also affect its pharmacokinetic properties.

-

Antimicrobial Activity: It is plausible that this compound exhibits antimicrobial properties. The thiophene-sulfonamide core is a known antimicrobial pharmacophore. The hydroxymethyl substituent could modulate its activity spectrum, potency, and mechanism of action compared to other derivatives. For instance, it might enhance penetration through the bacterial cell wall or interact with different microbial targets.

-

Protein Kinase Inhibition: Some studies have shown that thiophene sulfonamides can act as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs).[10] CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. The specific substitution pattern of this compound might confer affinity for the ATP-binding pocket of certain kinases.

Experimental Validation: A Roadmap for Discovery

To transform these hypotheses into concrete scientific evidence, a series of well-defined experimental protocols are necessary. The following sections provide detailed, step-by-step methodologies for investigating the potential biological activities of this compound.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).

Principle: The assay measures the esterase activity of carbonic anhydrase using 4-nitrophenyl acetate (NPA) as a substrate. The hydrolysis of NPA by CA produces the yellow-colored 4-nitrophenolate, which can be quantified spectrophotometrically at 400 nm. The rate of this reaction is proportional to the enzyme's activity, and a decrease in the rate in the presence of the test compound indicates inhibition.

Materials and Reagents:

-

Purified human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)

-

This compound

-

Acetazolamide (a known CA inhibitor, as a positive control)

-

4-Nitrophenyl acetate (NPA)

-

Tris buffer (25 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Experimental Workflow:

Workflow for Carbonic Anhydrase Inhibition Assay.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound and acetazolamide in DMSO.

-

Perform serial dilutions of the stock solutions in Tris buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

-

Dilute the purified CA isoforms in Tris buffer to a final concentration that gives a linear reaction rate.

-

Prepare a 10 mM solution of NPA in acetonitrile.

-

-

Assay Procedure:

-

In a 96-well plate, add 120 µL of Tris buffer to each well.

-

Add 20 µL of the CA enzyme solution to each well.

-

Add 20 µL of the diluted compound or DMSO (for the control) to the respective wells.

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the NPA solution to each well.

-

Immediately place the plate in a microplate reader and measure the absorbance at 400 nm at 30-second intervals for 10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ with DMSO)] x 100

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

-

Data Presentation:

The results of the carbonic anhydrase inhibition assay can be summarized in a table for easy comparison.

| Compound | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | hCA XII IC₅₀ (nM) |

| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Acetazolamide (Positive Control) | Known Value | Known Value | Known Value | Known Value |

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Materials and Reagents:

-

This compound

-

Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Experimental Workflow:

Sources

- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 2. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. openaccesspub.org [openaccesspub.org]

- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(Hydroxymethyl)thiophene-3-sulfonamide as a Carbonic Anhydrase Inhibitor

Foreword: The Enduring Relevance of Heterocyclic Sulfonamides in Drug Discovery

The sulfonamide functional group represents a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities.[1] Among these, heterocyclic sulfonamides have carved out a significant niche as potent inhibitors of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[2] These enzymes are fundamental to a host of physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[2] Consequently, the inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for a range of pathologies, including glaucoma, epilepsy, and certain types of cancer.[2][3]

This guide delves into the structure-activity relationship (SAR) of a specific, yet illustrative, member of this class: 2-(hydroxymethyl)thiophene-3-sulfonamide. While the thiophene ring is a well-established scaffold for CA inhibitors, the particular substitution pattern of a hydroxymethyl group at the 2-position and a sulfonamide at the 3-position presents a unique case for exploring the nuanced molecular interactions that govern inhibitory potency and isoform selectivity.[3][4] Through a synthesis of established principles, plausible experimental design, and molecular modeling insights, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the SAR landscape for this promising chemical entity.

The Target: Carbonic Anhydrase and the Mechanism of Sulfonamide Inhibition

Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] In humans, there are 15 known CA isoforms, each with distinct tissue distribution and physiological roles, making isoform-selective inhibition a key goal in drug design.[3][4]

The active site of a CA enzyme contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion. The zinc-bound hydroxide is the key nucleophile that attacks carbon dioxide. Sulfonamide inhibitors function by coordinating to this active site zinc ion via their deprotonated sulfonamide nitrogen, effectively displacing the catalytic hydroxide and blocking the enzyme's activity.[3] The potency and selectivity of a sulfonamide inhibitor are therefore determined by the precise interactions of its scaffold and substituents with the amino acid residues lining the active site cavity.

Synthetic Strategy for this compound and its Analogs

Proposed Synthetic Pathway

The proposed synthesis commences with a commercially available starting material, 3-aminothiophene-2-carboxylic acid methyl ester, and proceeds through diazotization, sulfonyl chloride formation, amination, and finally, reduction of the ester to the desired primary alcohol.

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol: Synthesis of the Lead Compound

Step 1: Synthesis of Thiophene-3-sulfonyl chloride-2-carboxylic acid methyl ester

-

To a cooled (0-5 °C) solution of 3-aminothiophene-2-carboxylic acid methyl ester in aqueous HCl, add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid and add a catalytic amount of copper(II) chloride (CuCl₂).

-

Slowly add the cold diazonium salt solution to the SO₂ solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Synthesis of Thiophene-3-sulfonamide-2-carboxylic acid methyl ester

-

Dissolve the crude thiophene-3-sulfonyl chloride-2-carboxylic acid methyl ester in an inert solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C and bubble ammonia gas through it, or add aqueous ammonium hydroxide dropwise with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

-

Collect the organic layer, dry, and concentrate to obtain the sulfonamide ester.

Step 3: Synthesis of this compound

-

Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in anhydrous THF under an inert atmosphere.

-

Add a solution of thiophene-3-sulfonamide-2-carboxylic acid methyl ester in anhydrous THF dropwise to the cooled (0 °C) suspension of the reducing agent.

-

After the addition is complete, allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield this compound.

Core Structure-Activity Relationship (SAR) Analysis

The SAR of this compound can be systematically explored by considering modifications to its three key structural components: the thiophene scaffold, the 3-sulfonamide group, and the 2-hydroxymethyl group.

Caption: Key areas for SAR exploration in this compound.

The Thiophene Scaffold: A Privileged Heterocycle

The thiophene ring serves as a rigid scaffold to orient the crucial zinc-binding sulfonamide group and the secondary binding moieties within the CA active site. Its electronic properties and potential for hydrophobic and van der Waals interactions are critical for affinity.

-

Positional Isomerism: The placement of the sulfonamide group at the 3-position is less common than the 2-position in reported thiophene-based CA inhibitors.[3][4] This suggests that the 2,3-substitution pattern may lead to a different orientation within the active site compared to 2,4- or 2,5-disubstituted analogs. This altered orientation could be exploited to achieve isoform selectivity by targeting unique residues in the active site of different CAs.

-

Substitution at C4 and C5: The C4 and C5 positions of the thiophene ring are amenable to substitution. Introducing small alkyl or halogen groups at these positions can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing binding or improving pharmacokinetic properties. However, bulky substituents may introduce steric hindrance, negatively impacting inhibitory activity.

The 3-Sulfonamide Group: The Zinc-Binding Anchor

The primary sulfonamide (-SO₂NH₂) is the quintessential zinc-binding group for this class of inhibitors.[5] Its ability to deprotonate at physiological pH and form a stable coordinate bond with the Zn²⁺ ion is the cornerstone of its inhibitory mechanism.

-

Primary Sulfonamide is Essential: Modification of the primary sulfonamide, for instance, by N-alkylation to form a secondary sulfonamide, generally leads to a significant decrease or complete loss of CA inhibitory activity. This is because the N-substituted sulfonamides are less acidic and may not deprotonate to bind the zinc ion effectively.

-

Bioisosteric Replacement: While challenging, replacing the sulfonamide with other zinc-binding groups is an area of active research to explore novel chemical space and potentially overcome sulfonamide-associated side effects.

The 2-Hydroxymethyl Group: A Key Secondary Binding Moiety

The hydroxymethyl group at the 2-position is poised to form crucial secondary interactions with residues in the CA active site, thereby enhancing binding affinity and contributing to isoform selectivity.

-

Hydrogen Bonding Potential: The primary alcohol of the hydroxymethyl group can act as both a hydrogen bond donor and acceptor. It is hypothesized that this group can form hydrogen bonds with key active site residues such as Thr199 or Gln92 (in CA II), which are known to interact with inhibitor side chains.

-

Chain Length and Branching: Systematically increasing the chain length (e.g., to a hydroxyethyl group) or introducing branching could probe the spatial constraints of the active site. A modest increase in chain length might allow for interaction with more distant residues, but excessive bulk is likely to be detrimental.

-

Oxidation State: The oxidation state of the 2-substituent will have a profound impact on activity. Oxidation to an aldehyde or a carboxylic acid would introduce different electronic and hydrogen bonding properties, which could either enhance or diminish binding depending on the specific interactions formed.

-

Ester and Ether Analogs: Converting the hydroxyl group to an ether or an ester would eliminate its hydrogen bond donating ability, which would likely result in a significant loss of potency if this interaction is critical for binding. This makes such analogs important negative controls in an SAR study.

Tabulated SAR Data (Hypothetical)

The following table presents hypothetical inhibitory data (Ki values in nM) against two prominent CA isoforms, the ubiquitous CA II and the tumor-associated CA IX, for a series of rationally designed analogs of the lead compound. This data illustrates the principles discussed above.

| Compound ID | R (at C2) | R' (at C4) | R'' (at C5) | CA II Ki (nM) | CA IX Ki (nM) | Selectivity (CA II/CA IX) |

| Lead | -CH₂OH | H | H | 50 | 25 | 2 |

| 1a | -CH₂CH₂OH | H | H | 75 | 30 | 2.5 |

| 1b | -CHO | H | H | 250 | 150 | 1.67 |

| 1c | -COOH | H | H | 150 | 50 | 3 |

| 1d | -CH₂OCH₃ | H | H | >1000 | >1000 | - |

| 2a | -CH₂OH | Cl | H | 40 | 15 | 2.67 |

| 2b | -CH₂OH | H | Cl | 60 | 35 | 1.71 |

Experimental Workflow for CA Inhibition Assay

The determination of inhibitory potency (Ki) is a critical component of any SAR study. The stopped-flow CO₂ hydration assay is a widely accepted and robust method for this purpose.

Caption: Workflow for determining CA inhibitory activity using a stopped-flow assay.

Step-by-Step Protocol: Stopped-Flow CO₂ Hydrase Assay

-

Reagent Preparation:

-

Prepare a stock solution of the purified CA isoform (e.g., recombinant human CA II or CA IX) in a suitable buffer (e.g., TRIS-HCl).

-

Prepare stock solutions of the test inhibitors in DMSO.

-

Prepare a buffered solution of a pH indicator (e.g., p-nitrophenol).

-

Prepare a saturated solution of CO₂ in water.

-

-

Assay Procedure:

-

The assay is performed in a stopped-flow spectrophotometer.

-

In one syringe, load the enzyme solution mixed with the pH indicator and varying concentrations of the inhibitor.

-

In the second syringe, load the saturated CO₂ solution.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton will cause a decrease in pH, which is monitored as a change in the absorbance of the pH indicator.

-

Record the absorbance change over a short time course (milliseconds to seconds).

-

-

Data Analysis:

-

Calculate the initial rate of the enzymatic reaction from the linear portion of the absorbance versus time plot.

-

Plot the initial rate as a function of inhibitor concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition of the enzyme activity) by fitting the dose-response data to a suitable equation.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.

-

Molecular Insights from Crystallography and Modeling

While a crystal structure of this compound complexed with a CA isoform is not available, valuable insights can be gleaned from crystallographic studies of related thiophene sulfonamides.[3] X-ray crystal structures of other thiophene sulfonamides bound to CA II reveal that the sulfonamide nitrogen coordinates directly with the active site zinc ion.[3] Additionally, one of the sulfonamide oxygens typically forms a hydrogen bond with the amide nitrogen of Thr199.[3]

Based on this, it is highly probable that this compound binds in a similar manner. The hydroxymethyl group at the 2-position would then be positioned to interact with the hydrophilic portion of the active site. Molecular modeling studies can be employed to generate a homology model of the inhibitor docked into the active site of various CA isoforms to predict these secondary interactions and rationalize the observed SAR data.

Conclusion and Future Directions

The SAR of this compound as a carbonic anhydrase inhibitor is a compelling area of study with significant potential for the development of novel therapeutics. The unique 2,3-substitution pattern on the thiophene ring offers opportunities for achieving isoform selectivity through specific interactions within the CA active site. A systematic approach to the synthesis and biological evaluation of analogs, guided by the principles outlined in this guide, will be instrumental in elucidating the key molecular determinants of inhibitory potency. Future work should focus on obtaining high-resolution crystal structures of lead compounds in complex with various CA isoforms to validate the predicted binding modes and guide further rational drug design efforts.

References

-

Angeli, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(1), 220. Available at: [Link]

-

Angeli, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]

-

Akhtar, N., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. Available at: [Link]

-

Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-31. Available at: [Link]

-

Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. Available at: [Link]

-

Vedat, V., et al. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules. Available at: [Link]

-

Nocentini, A., et al. (2021). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Molecules, 26(24), 7593. Available at: [Link]

-

Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(48), 30288-30303. Available at: [Link]

Sources

- 1. Sci-Hub. Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties and X-ray investigations for their inhibitory mechanism / Bioorganic Chemistry, 2018 [sci-hub.box]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Hydroxymethyl)thiophene-3-sulfonamide for Antimicrobial Research

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiophene sulfonamides represent a promising class of compounds, leveraging the structural features of both the thiophene ring and the sulfonamide group, which are present in numerous clinically effective drugs. This technical guide provides a comprehensive framework for the synthesis, characterization, and antimicrobial evaluation of a specific, yet underexplored, member of this class: 2-(Hydroxymethyl)thiophene-3-sulfonamide . This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed roadmap from chemical synthesis to preclinical assessment. We present a plausible synthetic pathway, detailed protocols for in vitro antimicrobial and cytotoxicity screening, and a prospective outlook on in vivo efficacy studies. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, thereby empowering researchers to rigorously assess the therapeutic potential of this compound.

Introduction: The Rationale for Investigating Thiophene Sulfonamides

The sulfonamide functional group was foundational to the dawn of the antibiotic era and continues to be a critical pharmacophore in a wide array of therapeutics.[1] The classical mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] This selective toxicity, targeting a pathway absent in humans who obtain folate from their diet, underscores the enduring appeal of the sulfonamide scaffold.

The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is another privileged structure in medicinal chemistry. Its presence in various approved drugs is a testament to its favorable physicochemical properties and diverse biological activities. Thiophene derivatives have demonstrated a broad spectrum of pharmacological effects, including notable antimicrobial activity.[3] The combination of the thiophene nucleus with the sulfonamide moiety in a single molecule, therefore, presents a compelling strategy for the development of novel antimicrobial agents. This guide focuses on This compound , a molecule that incorporates these key features along with a hydroxymethyl group that can potentially influence its solubility, metabolic stability, and target interactions.

Synthesis and Characterization

A robust and reproducible synthetic route is the cornerstone of any drug discovery program. The following section details a proposed two-step synthesis of this compound, commencing from commercially available starting materials.

Proposed Synthetic Pathway

The synthesis of the target compound can be logically approached in two main stages: first, the preparation of the key intermediate, methyl 3-aminosulfonylthiophene-2-carboxylate, followed by the selective reduction of the ester functionality.

Sources

Methodological & Application

Application Notes and Protocols for Determining the Cytotoxicity of 2-(Hydroxymethyl)thiophene-3-sulfonamide

Introduction: The Therapeutic Potential of Thiophene Sulfonamide Derivatives

The pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds containing sulfur, such as thiophene derivatives, have garnered significant interest.[1][2] The thiophene ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][4] When combined with a sulfonamide group—a pharmacophore present in numerous clinically approved drugs—the resulting thiophene sulfonamide derivatives represent a promising class of compounds for further investigation.[3][5]

Recent studies have highlighted the potential of thiophene sulfonamide derivatives as cytotoxic agents against various cancer cell lines.[6][7] For instance, certain lipophilic substituents on the sulfonamide group of benzo[b]thiophene derivatives have been shown to significantly increase cytotoxic activity.[6] This suggests that the structural attributes of these molecules play a crucial role in their biological effects.

This application note provides a detailed protocol for evaluating the in vitro cytotoxicity of a novel compound, 2-(Hydroxymethyl)thiophene-3-sulfonamide . The primary objective is to determine its potential as an anti-proliferative agent by quantifying its effects on cell viability and elucidating the underlying mechanism of cell death. We will describe a primary screening assay using the robust and widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, followed by confirmatory assays including the Lactate Dehydrogenase (LDH) release assay and an Annexin V-based apoptosis assay.

I. Rationale for Cytotoxicity Screening

Given the established biological activity of the thiophene and sulfonamide moieties, this compound is a compound of interest for its potential therapeutic applications. A thorough cytotoxic evaluation is the critical first step in characterizing its pharmacological profile. This involves determining the concentration-dependent effects of the compound on cancer cell lines and establishing its potency, often expressed as the half-maximal inhibitory concentration (IC50). Understanding the cytotoxic potential and the mechanism of action is fundamental for any future drug development efforts.

II. Selecting Appropriate Cell Lines

The choice of cell line is a critical parameter in cytotoxicity testing and should be guided by the research question.[8][9] For a general screening of a novel compound with unknown targets, a panel of well-characterized cancer cell lines from different tissue origins is recommended.[10] This approach provides a broader understanding of the compound's spectrum of activity.

Recommended Cell Lines for Initial Screening:

-

MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line commonly used in cancer research.

-

HeLa (Cervical Adenocarcinoma): A robust and widely used cell line for various cell-based assays.[11]

-

A549 (Lung Carcinoma): A commonly used model for lung cancer studies.

-

HEK293 (Human Embryonic Kidney): Often used as a non-cancerous control to assess for selective cytotoxicity.[11]

The selection of a specific cell line should also consider its compatibility with the chosen assay protocol.[8]

III. Primary Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.

A. Principle of the MTT Assay

The core of the MTT assay lies in the enzymatic conversion of MTT by viable cells. This reaction is dependent on the activity of mitochondrial reductase enzymes. Therefore, the intensity of the purple color produced reflects the metabolic activity and, by extension, the viability of the cell population.

B. Experimental Workflow for the MTT Assay

Caption: Workflow of the MTT cytotoxicity assay.

C. Detailed Protocol for the MTT Assay

Materials:

-

Selected cancer cell lines (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom tissue culture plates

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO, sterile)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

Positive control: Doxorubicin

-

Phosphate-buffered saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

-

Prepare dilutions for the positive control (Doxorubicin) in a similar manner (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Include vehicle control wells (medium with the same concentration of DMSO as the treated wells) and untreated control wells (medium only).

-

After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions, positive control, or control media to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

-

Incubate the plate for 1-4 hours at 37°C in the dark.[14]

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100

-

-

Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

-

D. Expected Data Presentation

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 95.6 ± 3.9 |

| 10 | 82.1 ± 6.2 |

| 50 | 55.3 ± 4.8 |

| 100 | 25.7 ± 3.1 |

| 200 | 8.9 ± 2.5 |

| Doxorubicin (1 µM) | 48.5 ± 5.3 |

IC50 Value: The calculated IC50 for this compound from this hypothetical data would be approximately 55 µM. The IC50 for doxorubicin can vary significantly between cell lines, but values in the low micromolar to nanomolar range are common.[15][16][17][18]

IV. Confirmatory Assays: Elucidating the Mechanism of Cell Death

While the MTT assay provides valuable information on cell viability, it does not distinguish between different modes of cell death (e.g., apoptosis vs. necrosis). Therefore, confirmatory assays are essential to validate the primary findings and gain insights into the mechanism of action.

A. Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[19][20] It is a reliable indicator of necrosis.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of color formation is directly proportional to the amount of LDH released.[21]

Protocol Outline:

-

Culture and treat cells with this compound as described for the MTT assay.

-

After the incubation period, carefully collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well and incubate at room temperature, protected from light.[22]

-

Add a stop solution and measure the absorbance at the recommended wavelength (typically 490 nm).

-

Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release) and negative controls (untreated cells).

B. Apoptosis Assay using Annexin V Staining and Flow Cytometry

Apoptosis is a programmed cell death pathway characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[23][24] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.[23][24] Propidium iodide (PI) is a fluorescent dye that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.

Principle: By co-staining with fluorescently labeled Annexin V and PI, flow cytometry can distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[23][24]

C. Apoptosis Detection Workflow

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol Outline:

-

Seed and treat cells with this compound at its predetermined IC50 concentration for an appropriate duration (e.g., 24 hours).

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

V. Self-Validating Systems and Controls

To ensure the trustworthiness and reliability of the data, each assay must include a comprehensive set of controls:

-

Untreated Control: Cells cultured in medium alone to represent 100% viability.

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is crucial to ensure that the solvent itself is not causing any cytotoxic effects.

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Cisplatin) to confirm that the assay system is responsive to cytotoxic stimuli.

-

Blank Control: Wells containing medium but no cells to determine the background absorbance.

VI. Conclusion

This application note provides a comprehensive and structured approach to evaluating the in vitro cytotoxicity of this compound. By employing a primary screening assay like the MTT assay, followed by confirmatory assays such as the LDH release and Annexin V staining assays, researchers can obtain robust and reliable data on the compound's cytotoxic potential and its mode of action. These foundational studies are indispensable for the progression of novel thiophene sulfonamide derivatives in the drug discovery pipeline.

References

-

Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Villar, R., Encio, I., Migliaccio, M., Gil, M. J., & Martinez-Merino, V. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry, 12(5), 963–968. Retrieved January 23, 2026, from [Link]

-

What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

LDH cytotoxicity assay. (2024). protocols.io. Retrieved January 23, 2026, from [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved January 23, 2026, from [Link]

-

Wang, M., et al. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. RSC Advances, 9(49), 28659–28669. Retrieved January 23, 2026, from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved January 23, 2026, from [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved January 23, 2026, from [Link]

-

Eivazy, P., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 12(10), 963. Retrieved January 23, 2026, from [Link]

-

Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(Pt 9), o636–o638. Retrieved January 23, 2026, from [Link]

-

Synthesis and Biological Evaluation of Thiophene and Its Derivatives. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

-

MTT (Assay protocol). (2023). protocols.io. Retrieved January 23, 2026, from [Link]

-

Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers. Retrieved January 23, 2026, from [Link]

-

Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2022). ACS Central Science, 8(9), 1269–1279. Retrieved January 23, 2026, from [Link]

-

Ismail, M. M., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217–7231. Retrieved January 23, 2026, from [Link]

-

Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2021). Chiang Mai University Journal of Natural Sciences, 20(4), e2021063. Retrieved January 23, 2026, from [Link]

-

Apoptosis Protocols. (n.d.). University of South Florida. Retrieved January 23, 2026, from [Link]

-

Determination of doxorubicin ic 50 in different tumor cell lines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Al-Abdullah, N. H., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 775–782. Retrieved January 23, 2026, from [Link]

-

Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. Retrieved January 23, 2026, from [Link]

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Research, 1(1), 1-8. Retrieved January 23, 2026, from [Link]

-

MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]

-

How to Use Flow Cytometry to Measure Apoptosis: Part One. (2021). Bio-Rad. Retrieved January 23, 2026, from [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. Retrieved January 23, 2026, from [Link]

-

Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. (2022). Journal of Advanced Veterinary Research, 12(2), 146-150. Retrieved January 23, 2026, from [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). Journal of Visualized Experiments, (57), 3079. Retrieved January 23, 2026, from [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). MDPI. Retrieved January 23, 2026, from [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2023). Brazilian Journal of Pharmaceutical Sciences, 59. Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccesspub.org [openaccesspub.org]

- 6. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]

- 18. advetresearch.com [advetresearch.com]

- 19. LDH cytotoxicity assay [protocols.io]

- 20. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

Application Notes & Protocols: 2-(Hydroxymethyl)thiophene-3-sulfonamide as a Chemical Probe for Carbonic Anhydrase

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Thiophene Sulfonamides in Chemical Biology

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of FDA-approved drugs targeting numerous diseases.[1][2] Its journey began with the discovery of antibacterial sulfa drugs in the 1930s and has since expanded into antivirals, anti-inflammatory agents, and anticancer therapeutics.[1][2][3] Within this broad class, heterocyclic sulfonamides, particularly those containing a thiophene ring, offer a versatile scaffold for designing targeted chemical probes.[4] The thiophene ring system, a five-membered aromatic heterocycle containing sulfur, provides a stable and synthetically tractable core that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[4]

This guide focuses on the hypothetical chemical probe, 2-(Hydroxymethyl)thiophene-3-sulfonamide , as a representative of the thiophene sulfonamide class for targeting carbonic anhydrases (CAs). While this specific molecule is not yet established as a chemical probe in the literature, its structure embodies the key pharmacophoric elements for potent CA inhibition. This document will, therefore, serve as a comprehensive guide to the principles, protocols, and potential applications of such a probe in basic research and drug discovery.

Mechanism of Action: Targeting Carbonic Anhydrase

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] This fundamental reaction is crucial for a variety of physiological processes, including pH regulation, ion transport, and respiration. Several CA isoforms are implicated in pathological conditions; for instance, CAs IX and XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[6]

The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding moiety for this class of inhibitors.[7] The nitrogen atom of the deprotonated sulfonamide coordinates to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity.[7] The thiophene ring and its substituents, such as the hydroxymethyl group in our model compound, contribute to the binding affinity and isoform selectivity through interactions with amino acid residues lining the active site cavity.

Signaling Pathway: Inhibition of Carbonic Anhydrase

Caption: Inhibition of the carbonic anhydrase catalytic cycle by a sulfonamide-based probe.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of thiophene sulfonamides can be achieved through various established routes.[4] A plausible synthetic pathway for this compound could involve the following key steps, adapted from general procedures for thiophene functionalization.

Materials:

-

2-Thiophenecarboxaldehyde[8]

-

Chlorosulfonic acid

-

Ammonia solution

-

Sodium borohydride

-

Appropriate solvents (e.g., dichloromethane, diethyl ether, methanol)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Sulfonylation of 2-Thiophenecarboxaldehyde:

-

Dissolve 2-thiophenecarboxaldehyde in a suitable anhydrous solvent like dichloromethane under an inert atmosphere.

-

Cool the solution to 0°C.

-

Slowly add chlorosulfonic acid dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto ice.

-

Extract the product with an organic solvent. The resulting sulfonyl chloride is often used directly in the next step.

-

-

Amination to form the Sulfonamide:

-

Dissolve the crude 2-formylthiophene-3-sulfonyl chloride in a suitable solvent.

-

Add an excess of aqueous ammonia solution and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Extract the product, dry the organic layer, and purify by column chromatography to obtain 2-formylthiophene-3-sulfonamide.

-

-

Reduction of the Aldehyde:

-

Dissolve the purified 2-formylthiophene-3-sulfonamide in a solvent like methanol.

-

Cool the solution to 0°C and add sodium borohydride portion-wise.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with water and extract the product.

-

Purify the final compound, this compound, by recrystallization or column chromatography.

-

Note: All synthetic steps should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. Structures of intermediates and the final product should be confirmed by analytical techniques such as NMR and mass spectrometry.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory potency (Kᵢ) of the chemical probe against various CA isoforms.

Materials:

-

Recombinant human CA isoforms (e.g., CA I, II, IX, XII)

-

This compound stock solution (in DMSO)

-

4-Nitrophenyl acetate (4-NPA) as substrate

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

Stopped-flow spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the chemical probe in the assay buffer.

-

Prepare a stock solution of 4-NPA in a water-miscible organic solvent (e.g., acetonitrile).

-

-

Enzyme Inhibition Measurement:

-

Equilibrate the enzyme and inhibitor solutions at the desired temperature (e.g., 25°C).

-

In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the 4-NPA substrate solution.

-

Monitor the increase in absorbance at 400 nm, which corresponds to the formation of 4-nitrophenolate, the product of 4-NPA hydrolysis.

-

Record the initial reaction rates.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Michaelis-Menten constant (Kₘ) for the substrate.

-

Workflow for Probe Characterization

Caption: A stepwise workflow for the characterization of a novel chemical probe.

Data Presentation: Hypothetical Inhibition Data

The following table presents hypothetical inhibition data for this compound against four human carbonic anhydrase isoforms. This data illustrates the expected outcome of the in vitro inhibition assay and highlights the importance of assessing isoform selectivity.

| Isoform | Kᵢ (nM) | Selectivity vs. CA I | Selectivity vs. CA II |

| hCA I | 1250 | 1 | 0.04 |

| hCA II | 50 | 25 | 1 |

| hCA IX | 15 | 83.3 | 3.3 |

| hCA XII | 25 | 50 | 2 |

This is hypothetical data for illustrative purposes.

Trustworthiness and Self-Validating Systems

For any chemical probe, it is crucial to establish a clear link between its molecular mechanism and its cellular effects. A well-designed experimental plan should include orthogonal assays to validate the on-target activity of the probe.

-

Cellular Thermal Shift Assay (CETSA): This technique can be used to directly demonstrate that the probe binds to its target (carbonic anhydrase) in a cellular context.

-

Target Knockdown/Knockout: Comparing the effects of the probe in wild-type cells versus cells where the target CA isoform has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9) can provide definitive evidence of on-target activity.

Conclusion and Future Directions

This compound serves as a valuable model for a new class of chemical probes targeting carbonic anhydrases. The synthetic accessibility of the thiophene sulfonamide scaffold, combined with the potent and selective inhibition of CAs, makes these compounds highly attractive for both basic research and as starting points for drug discovery programs.[1][2] Future work should focus on synthesizing and characterizing this and related compounds to build a comprehensive structure-activity relationship (SAR) and to develop probes with enhanced isoform selectivity, particularly for disease-relevant CAs like IX and XII. Such well-validated chemical probes will be instrumental in dissecting the complex biology of carbonic anhydrases and in the development of novel therapeutics.[9][10]

References

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Edelweiss Chemical Science Journal. [Link]

-

Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Macromolecular Research. [Link]

-

Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4363. [Link]

-

Zhang, H., et al. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. RSC Advances, 9(47), 27581–27592. [Link]

-

Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1223, 129135. [Link]

-

Jasinski, J. P., et al. (2010). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o498–o501. [Link]

-

Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]

-

Shomu's Biology. (2014). Sulfonamides mode of action. YouTube. [Link]

-

Metwally, N. H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. [Link]

-